molecular formula C13H21NO4 B1486283 2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid CAS No. 2167041-56-5

2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid

Cat. No. B1486283
M. Wt: 255.31 g/mol
InChI Key: OIFQLXYGVHNKRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as (2S)-2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid, has a molecular formula of C11H19NO4 . It is a clear and nearly colorless to pale yellow liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyloxycarbonyl-protected amino acid ionic liquids have been prepared from commercially available tert-butyloxycarbonyl-protected amino acids . The synthesis involved simple neutralization of [emim][OH] with the Boc-protected amino acids .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.28 . It is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Safety And Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for this compound could involve further exploration of its potential uses in organic synthesis, particularly in peptide synthesis . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

2-cyclopropyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-13(10(15)16)6-9(13)8-4-5-8/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFQLXYGVHNKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid
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2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid
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2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid
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2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid
Reactant of Route 5
2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-((tert-Butoxycarbonylamino)methyl)bi(cyclopropane)-2-carboxylic acid

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